4-Fluoro-[1,1'-biphenyl]-3-amine
Overview
Description
4-Fluorobiphenyl is a fluorinated biphenyl compound . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
While specific synthesis methods for “4-Fluoro-[1,1’-biphenyl]-3-amine” are not available, similar compounds have been synthesized using various methods. For instance, 4-Fluorobiphenyl can be synthesized from 1-Chloro-4-fluorobenzene and (5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)BENZENE .Molecular Structure Analysis
The molecular structure of 4-Fluorobiphenyl consists of two benzene rings linked together with a fluorine atom attached to one of the carbon atoms .Chemical Reactions Analysis
4-Fluorobiphenyl can undergo biochemical degradation in the presence of various mycorrhizal fungi to afford 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-Fluoro-[1,1’-biphenyl]-3-amine” would depend on its specific structure. For instance, 4-Fluorobiphenyl has a molecular weight of 172.2, and it’s insoluble in water .Scientific Research Applications
1. Antibacterial Activity Evaluation
- Application Summary: Biphenyl and dibenzofuran derivatives, including 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol, were synthesized and evaluated for their antibacterial activity against antibiotic-resistant bacteria .
- Methods of Application: The compounds were synthesized by Suzuki-coupling and demethylation reactions .
- Results: Some of the compounds showed potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. For instance, 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
2. Solvent Dynamics Study
- Application Summary: 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs were studied using 2-Fluorobiphenyl .
- Methods of Application: The solvent dynamics were studied using picosecond absorption spectroscopy .
- Results: The study provided insights into the solvent dynamics of the radical ion pairs .
3. Biochemical Degradation
- Application Summary: 4-Fluorobiphenyl, a compound similar to “4-Fluoro-[1,1’-biphenyl]-3-amine”, undergoes biochemical degradation in the presence of various mycorrhizal fungi .
- Methods of Application: The compound is exposed to specific fungi, which then metabolize the compound .
- Results: The degradation process results in the formation of 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .
4. Solvent for Radical Ion Pairs
- Application Summary: 2-Fluorobiphenyl, another similar compound, was used to study the solvent dynamics of 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs .
- Methods of Application: The solvent dynamics were studied using picosecond absorption spectroscopy .
- Results: The study provided insights into the solvent dynamics of the radical ion pairs .
5. Biochemical Degradation
- Application Summary: 4-Fluorobiphenyl, a compound similar to “4-Fluoro-[1,1’-biphenyl]-3-amine”, undergoes biochemical degradation in the presence of various mycorrhizal fungi .
- Methods of Application: The compound is exposed to specific fungi, which then metabolize the compound .
- Results: The degradation process results in the formation of 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .
6. Solvent for Radical Ion Pairs
- Application Summary: 2-Fluorobiphenyl, another similar compound, was used to study the solvent dynamics of 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs .
- Methods of Application: The solvent dynamics were studied using picosecond absorption spectroscopy .
- Results: The study provided insights into the solvent dynamics of the radical ion pairs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-5-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZECBBDNMEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-[1,1'-biphenyl]-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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